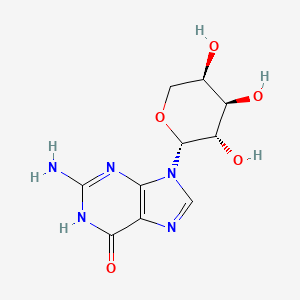
9-beta-d-Arabinosylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its pharmacological activity, particularly in the treatment of certain types of leukemia. It needs to be phosphorylated inside the cell to exert its effects, making it a crucial component in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Arabinosylguanine involves the attachment of guanine to arabinofuranose via a beta-N9-glycosidic bond . The process is complex due to the compound’s poor solubility properties and the need for precise reaction conditions .
Industrial Production Methods: Industrial production methods for 9-beta-Arabinosylguanine are not extensively documented due to its challenging synthesis. the prodrug nelarabine, which is converted to 9-beta-Arabinosylguanine in the body, has been developed to overcome these challenges .
Chemical Reactions Analysis
Types of Reactions: 9-beta-Arabinosylguanine undergoes phosphorylation reactions inside the cell. It is a substrate for both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase .
Common Reagents and Conditions: The phosphorylation of 9-beta-Arabinosylguanine requires specific kinases and occurs under physiological conditions within the cell .
Major Products Formed: The primary product formed from these reactions is 9-beta-Arabinosylguanine triphosphate (ara-GTP), which is incorporated into DNA and inhibits DNA synthesis .
Scientific Research Applications
9-beta-Arabinosylguanine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the treatment of T-cell malignancies, including T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . The compound’s ability to inhibit DNA synthesis makes it a valuable tool in cancer research and therapy .
Mechanism of Action
The mechanism of action of 9-beta-Arabinosylguanine involves its conversion to ara-GTP inside the cell. Ara-GTP acts as a structural analog of deoxyribonucleotide triphosphate and is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death . This process is particularly effective in T-cells due to their higher expression of the enzymes required for this conversion .
Comparison with Similar Compounds
- Nelarabine: A prodrug of 9-beta-Arabinosylguanine that is converted to the active compound in the body .
- Deoxyguanosine: A naturally occurring nucleoside that shares structural similarities with 9-beta-Arabinosylguanine .
Uniqueness: 9-beta-Arabinosylguanine is unique due to its specific targeting of T-cell malignancies and its requirement for intracellular phosphorylation to exert its effects . This specificity makes it a valuable compound in targeted cancer therapies.
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(16)1-20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
VDCSDPLTVLHWGL-FJFJXFQQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
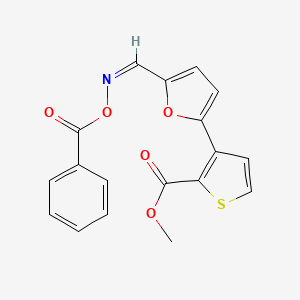
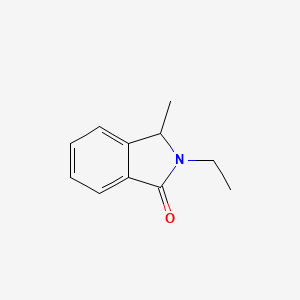
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)
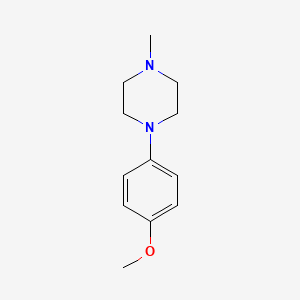

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
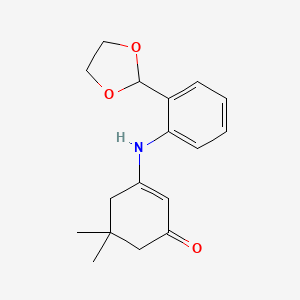
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
